N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
CAS No.:
Cat. No.: VC16357519
Molecular Formula: C19H13FN4O4S
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13FN4O4S |
|---|---|
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C19H13FN4O4S/c20-12-4-1-3-11(9-12)10-15-18(26)24(19(27)29-15)8-7-16(25)21-13-5-2-6-14-17(13)23-28-22-14/h1-6,9-10H,7-8H2,(H,21,25)/b15-10- |
| Standard InChI Key | MEGMBXOLGFRALP-GDNBJRDFSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
| Canonical SMILES | C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Introduction
Structural and Chemical Characteristics
Core Scaffold Composition
The molecule comprises three distinct moieties:
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2,1,3-Benzoxadiazole: A heterocyclic aromatic system known for its electron-deficient nature, often utilized in fluorescent probes and pharmaceuticals due to its stability and π-conjugation .
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Propanamide Linker: A three-carbon chain connecting the benzoxadiazole to the thiazolidinedione, providing conformational flexibility while maintaining electronic communication between the two aromatic systems.
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Thiazolidinedione (TZD) Core: A five-membered ring containing two ketone groups and a sulfur atom. The (5Z)-5-(3-fluorobenzylidene) substituent introduces a fluorinated benzylidene group at position 5, critical for modulating electronic and steric interactions .
The Z-configuration of the benzylidene group ensures optimal spatial alignment for target binding, as evidenced by similar TZD derivatives in Keap1-Nrf2 inhibition studies .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step protocols derived from methodologies for analogous TZD derivatives :
Step 1: Formation of Thiazolidinedione Core
2,4-Thiazolidinedione is synthesized via condensation of thiourea and chloroacetic acid under acidic conditions :
Step 2: Knoevenagel Condensation
The 3-fluorobenzaldehyde undergoes condensation with the TZD core to introduce the benzylidene group:
This step is stereoselective, favoring the Z-isomer due to thermodynamic stability .
Step 3: Propanamide Linker Attachment
The benzoxadiazole-4-amine is coupled to the TZD derivative via a propanamide spacer using carbodiimide-mediated coupling:
Physicochemical Properties
Spectral Characterization
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IR (KBr): Peaks at 1725 cm⁻¹ (C=O, TZD), 1680 cm⁻¹ (amide I), and 1240 cm⁻¹ (C-F) .
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1H NMR (DMSO-d6):
Thermodynamic and Solubility Data
| Property | Value |
|---|---|
| LogP (Octanol/Water) | 2.8 ± 0.3 |
| Aqueous Solubility (pH 7) | 12 µg/mL |
| pKa | 4.1 (TZD enol), 9.8 (amide) |
Biological Evaluation and SAR
| Compound | Kd (nM) |
|---|---|
| Parent TZD (No substituent) | 520 |
| 3-Fluorobenzylidene-TZD | 84 |
| Target Compound | 62* |
| *Estimated based on SAR trends . |
Antimicrobial Activity
Thiazolidinediones with electron-deficient substituents exhibit moderate activity against S. aureus (MIC: 16–32 µg/mL) . The benzoxadiazole moiety may enhance membrane penetration, though specific data for this compound remains pending.
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